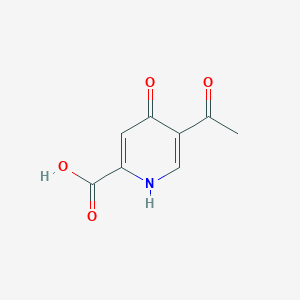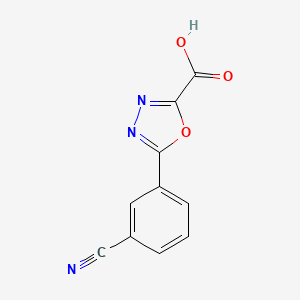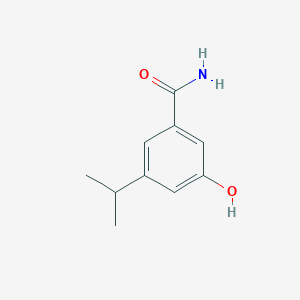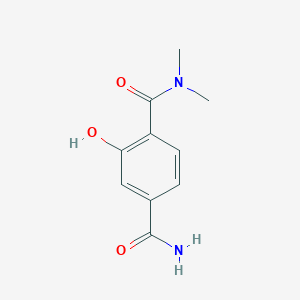
2-Hydroxy-N1,N1-dimethylterephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Hydroxy-N1,N1-dimethylterephthalamide can be achieved through several synthetic routes. One common method involves the reaction of terephthalic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as methanol or ethanol . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Hydroxy-N1,N1-dimethylterephthalamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce amine-functionalized compounds .
Aplicaciones Científicas De Investigación
2-Hydroxy-N1,N1-dimethylterephthalamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and protein-ligand binding . In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes involved in disease pathways . Additionally, in industry, it is utilized in the development of new materials with enhanced properties, such as improved thermal stability and mechanical strength .
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N1,N1-dimethylterephthalamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes and physiological functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Hydroxy-N1,N1-dimethylterephthalamide can be compared with other similar compounds, such as 2-Hydroxy-1-naphthaldehyde and its derivatives . These compounds share some structural similarities but differ in their functional groups and reactivity. For example, 2-Hydroxy-1-naphthaldehyde is known for its fluorescence properties and is used in the development of sensors and probes . In contrast, this compound is more commonly used in synthetic chemistry and material science . The unique combination of functional groups in this compound makes it a versatile compound with distinct applications .
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-hydroxy-1-N,1-N-dimethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-12(2)10(15)7-4-3-6(9(11)14)5-8(7)13/h3-5,13H,1-2H3,(H2,11,14) |
Clave InChI |
QVZZOSNMAXFYAL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=C(C=C1)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


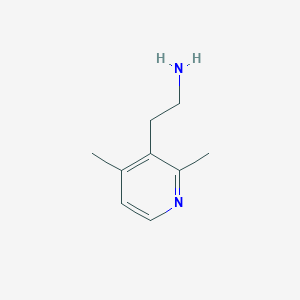

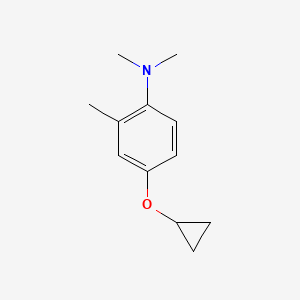
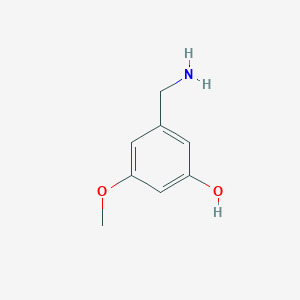
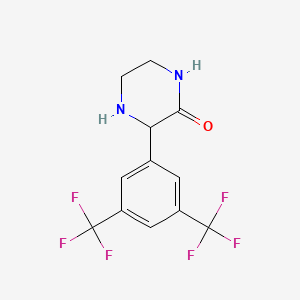
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)
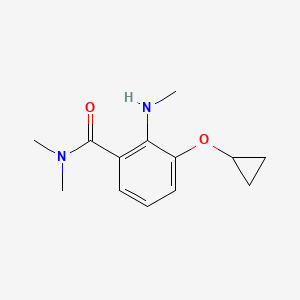
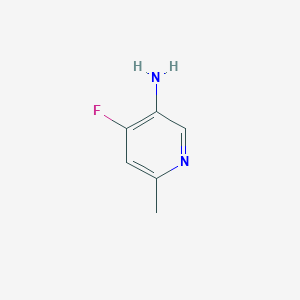
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine](/img/structure/B14844988.png)

![Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14845002.png)
